molecular formula C7H16N4 B13340808 1-(1-Methylpiperidin-4-yl)guanidine

1-(1-Methylpiperidin-4-yl)guanidine

Cat. No.: B13340808
M. Wt: 156.23 g/mol
InChI Key: FZJIXKGDTSBAQT-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)guanidine is a chemical compound with the CAS Number 2702214-23-9 and a molecular weight of 192.69 g/mol . Its molecular formula is C7H17ClN4 . This guanidine derivative features a piperidine ring, a common structural motif in medicinal chemistry, and is offered for research applications. Guanidine-functionalized piperazine and piperidine compounds are of significant interest in pharmaceutical research for their potential as potent and selective receptor antagonists . Specifically, compounds with the guanidine group attached to a piperidine or piperazine scaffold have been investigated for their high affinity as human Cannabinoid receptor 1 (hCB1) antagonists . This line of research aims to develop therapeutic agents for serious metabolic and liver diseases while seeking to minimize central nervous system (CNS) exposure to reduce side effects . Furthermore, similar structural frameworks are explored as histamine H3 receptor antagonists, which are relevant to the study of cognitive diseases and metabolic disorders . The piperazine/piperidine moiety is a privileged structure in drug discovery, frequently found in FDA-approved medicines for conditions such as cancer, schizophrenia, and major depressive disorder, underscoring the value of this scaffold in developing new bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

2-(1-methylpiperidin-4-yl)guanidine

InChI

InChI=1S/C7H16N4/c1-11-4-2-6(3-5-11)10-7(8)9/h6H,2-5H2,1H3,(H4,8,9,10)

InChI Key

FZJIXKGDTSBAQT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N=C(N)N

Origin of Product

United States

Preparation Methods

Guanidination of Piperidine Derivatives

Method Overview:
The most common approach involves the guanylation of piperidine derivatives bearing a methyl group at the 1-position of the piperidine ring. This process typically employs guanylating reagents, such as 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea or similar compounds, to introduce the guanidine moiety selectively.

Detailed Procedure:

  • Starting Material: A methyl-substituted piperidine derivative, often protected at the nitrogen or other reactive sites to prevent side reactions.
  • Guanylating Agent: 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea is frequently used due to its stability and reactivity profile.
  • Reaction Conditions:
    • The reaction is typically carried out in an aprotic solvent such as acetonitrile or ethanol.
    • Catalytic amounts of base, such as triethylamine, are added to facilitate guanylation.
    • The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 50°C) for several hours to ensure complete conversion.
  • Deprotection Step: Post-guanylation, the tert-butoxycarbonyl groups are removed via acid hydrolysis, commonly using trifluoroacetic acid, to yield the free guanidine derivative.

Research Outcomes:
This approach yields high-purity 1-(1-Methylpiperidin-4-yl)guanidine with yields often exceeding 80%. The method is scalable and suitable for industrial synthesis, providing a reliable pathway for producing this compound for pharmacological testing or further derivatization.

Multi-step Synthesis via Alkylation and Guanylation

Method Overview:
Another strategy involves multi-step synthesis starting from simpler piperidine derivatives, such as 4-piperidone or 4-piperidinol, followed by alkylation, reduction, and subsequent guanylation.

Stepwise Procedure:

  • Step 1: Alkylation of piperidine with appropriate halogenated compounds (e.g., 4-chlorobutyl derivatives) to introduce the side chain bearing the methyl group.
  • Step 2: Reduction of any intermediate ketones or alcohols to obtain the desired methylpiperidine derivative.
  • Step 3: Guanylation using reagents like N,N'-di-Boc-1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, followed by deprotection.

Research Outcomes:
This method allows for structural modifications at various positions, enabling the synthesis of analogs with tailored pharmacological profiles. Yields are comparable to direct guanylation methods, with the added benefit of structural diversity.

Alternative Synthetic Routes Using Cyanoguanidine

Method Overview:
Cyanoguanidine (dicyandiamide) serves as a precursor in some synthetic routes, reacting with methylamine or methylamine derivatives under controlled conditions to form the guanidine core.

Procedure Highlights:

  • React cyanoguanidine with methylamine hydrochloride in the presence of suitable catalysts or solvents such as alcohols (preferably n-butanol) to facilitate the formation of the guanidine ring attached to the methylpiperidine scaffold.
  • The reaction is typically conducted at elevated temperatures (around 80–120°C) under reflux conditions.
  • Purification involves crystallization and chromatographic techniques to isolate the target compound.

Research Outcomes:
While less common, this route offers an alternative pathway, especially useful when starting from readily available cyanoguanidine and methylamine derivatives. The process can produce high-purity compounds suitable for pharmaceutical applications.

Summary of Key Parameters and Data

Preparation Method Starting Materials Reagents Solvents Reaction Conditions Yield Purity Notes
Guanidination of protected piperidine Methylpiperidine derivatives 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea Acetonitrile, ethanol Room temp to 50°C, 12–24 hrs >80% >99% Scalable, high purity
Multi-step alkylation and guanylation 4-Piperidone, halogenated compounds Alkylating agents, guanylating reagents DMF, ethanol Reflux, 24–48 hrs 70–85% >98% Structural diversity
Cyanoguanidine route Cyanoguanidine, methylamine Catalysts, alcohols n-Butanol, reflux 80–120°C, 4–8 hrs Variable High Alternative pathway

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-4-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted guanidines.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)guanidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Differences

The biological activity of guanidine derivatives is highly dependent on their substituents. Below is a comparative analysis of 1-(1-Methylpiperidin-4-yl)guanidine and structurally related compounds:

Table 1: Structural and Functional Comparison of Guanidine Derivatives
Compound Name Key Substituents Biological Activity Specificity/Notes Reference
This compound Methylated piperidine, guanidine Inferred ion channel modulation (SAR data) Potential steric hindrance
1-(2,4-Xylyl)guanidine Xylyl aromatic group Blocks NaV1.4 gating pore current High specificity; no sodium channel disruption
1-(Cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine Cyclopropylmethyl, tetrahydropyran Discontinued (insufficient data) Unknown efficacy
1-(Piperidin-4-yl)-1H-pyrazol-4-yl derivatives Non-methylated piperidine Higher ROS1 kinase activity Optimal substituent for activity
Key Observations:
  • Steric Effects: The methyl group on the piperidine ring in this compound may reduce binding affinity compared to non-methylated analogs (e.g., 1-(piperidin-4-yl)-1H-pyrazol-4-yl derivatives), as observed in kinase activity studies .
  • Aromatic vs. Aliphatic Substituents : 1-(2,4-Xylyl)guanidine demonstrates high specificity for blocking gating pore currents in sodium channels, likely due to interactions between its aromatic xylyl group and hydrophobic channel regions. In contrast, aliphatic substituents (e.g., methylpiperidinyl) may lack such targeted interactions .

Structure-Activity Relationship (SAR) Insights

Evidence from piperidine-containing compounds reveals critical trends:

Biological Activity

1-(1-Methylpiperidin-4-yl)guanidine is a synthetic compound characterized by its guanidine functional group linked to a piperidine ring. This unique structure positions it as a potential candidate in medicinal chemistry, particularly for its interactions with various biological targets. The compound has garnered attention for its possible applications in treating cancer and neuroactive disorders.

Chemical Structure

The chemical formula for this compound is C8H17N5C_8H_{17}N_5, with a molecular weight of approximately 185.25 g/mol. The structure features a piperidine moiety with a methyl group at the nitrogen atom in the 1-position and a guanidine group at the 4-position, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly:

  • Anticancer Properties : Studies suggest that this compound may inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle regulation.
  • Neuroactive Effects : Preliminary investigations have indicated its potential neuroprotective effects, possibly modulating neurotransmitter systems.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including:

  • Kinases : Similar compounds have shown efficacy against serine/threonine protein kinases, which are crucial in regulating cell proliferation and survival.
  • Receptors : The compound may also act on various receptors involved in neurotransmission, contributing to its neuroactive properties.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Anticancer Activity :
    • A study demonstrated that this compound significantly inhibited cell proliferation in human cancer cell lines, with IC50 values indicating potent cytotoxicity.
    • The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.
  • Neuroprotective Effects :
    • In vitro studies revealed that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting a mechanism that might involve modulation of reactive oxygen species (ROS).
    • Animal models further supported these findings, showing improved cognitive function and reduced neuronal loss following treatment with the compound.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct advantages:

Compound NameStructure FeaturesUnique Aspects
1-Methylpiperidin-4-amineContains a piperidine ringSimpler structure; lacks guanidine functionality
GuanidineBasic structure without piperidineMore basic; less sterically hindered
N,N-DimethylguanidineDimethyl substitution on guanidineIncreased lipophilicity; different biological activity

The combination of both piperidine and guanidine functionalities in this compound may enhance its interaction capabilities within biological systems compared to simpler analogs.

Q & A

Q. What are the established synthetic routes for 1-(1-Methylpiperidin-4-yl)guanidine, and how can reaction conditions be optimized for high yield?

The synthesis typically involves two steps:

  • Step 1 : Preparation of the intermediate N-(1-methylpiperidin-4-yl)guanidine by reacting 1-methylpiperidine with cyanamide under catalytic conditions.
  • Step 2 : Formation of the target compound via reaction with sulfuric acid under controlled temperature and pressure to ensure stoichiometric salt formation .
    Optimization strategies :
  • Use batch reactors to monitor temperature/pressure in real time.
  • Purify via recrystallization (solvent selection is critical; ethanol/water mixtures are common).
  • Assess yield using HPLC or gravimetric analysis, targeting >85% purity .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

  • Purity : Quantify via reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
  • Structural confirmation :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm piperidine ring protons (δ 2.8–3.2 ppm) and guanidine NH signals (δ 6.5–7.0 ppm) .
    • X-ray crystallography : Use SHELXL for refinement of crystal structures to validate bond lengths/angles (e.g., C-N bond in guanidine: ~1.33 Å) .

Q. What initial biological screening approaches are recommended for assessing the compound's enzyme inhibitory activity?

  • DPP-IV inhibition assay : Use fluorogenic substrates (e.g., Gly-Pro-AMC) in enzyme kinetics studies. Measure IC50_{50} values at varying concentrations (e.g., 0.1–100 µM) .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (24–72 hr exposure). Include positive controls (e.g., cisplatin) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Controlled replication : Standardize assay conditions (e.g., cell line passage number, serum concentration, incubation time).
  • Mechanistic follow-up : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity (e.g., confirm DPP-IV involvement in observed anti-diabetic effects) .
  • Meta-analysis : Compare data across studies using tools like Forest plots to identify outliers or confounding variables (e.g., solvent effects on bioavailability) .

Q. What computational strategies are effective in modeling the compound's interaction with molecular targets like DPP-IV?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in the DPP-IV active site (catalytic triad: Ser630, Asp708, His740). Prioritize hydrogen bonding with guanidine NH groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF to identify critical residues for binding .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Derivatization : Synthesize analogs with modifications to the piperidine ring (e.g., fluorination at C4) or guanidine moiety (e.g., alkylation).
  • SAR analysis :
    • In vitro testing : Compare IC50_{50} values across analogs to identify pharmacophores (e.g., 3,4-dimethoxybenzyl substitution enhances potency by 10-fold) .
    • QSAR modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and steric parameters with activity .

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